(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide
Description
(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide is a sulfonamide derivative featuring a unique structural framework. Its core structure includes a trans-β-phenylethenesulfonamide moiety, a furan-2-yl group, and a pyrrolidine ring.
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,14-10-16-7-2-1-3-8-16)19-15-17(18-9-6-13-23-18)20-11-4-5-12-20/h1-3,6-10,13-14,17,19H,4-5,11-12,15H2/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZOAWMJWIFSIM-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, pyrrolidine moiety, and a phenyl group attached to a sulfonamide. Its molecular formula is , and it is characterized by the following structural components:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Pyrrolidine : A five-membered saturated ring containing nitrogen.
- Phenyl Group : A six-membered aromatic ring contributing to the compound's lipophilicity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in critical biological pathways. The specific mechanisms are still under investigation, but preliminary studies suggest potential activity against:
- Cancer Cells : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Microbial Infections : Preliminary data indicate antimicrobial properties, suggesting potential use in treating infections.
Pharmacological Evaluation
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound. Notable findings include:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range.
- Antimicrobial Effects : The compound displayed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties.
- Opioid Receptor Interaction : Similar compounds have been evaluated for their interaction with opioid receptors, suggesting potential analgesic effects. However, specific data on this compound's interaction with opioid receptors remain limited.
Case Studies and Toxicology
Recent case studies have highlighted the importance of understanding the toxicological implications of new synthetic compounds like this compound. Instances of overdose and adverse reactions have been reported with related compounds, necessitating careful evaluation of safety profiles.
| Study/Case | Findings |
|---|---|
| Case Study 1 | Indicated high potency leading to significant analgesic effects in animal models but raised concerns about potential toxicity at elevated doses. |
| Case Study 2 | Reported instances of adverse effects in subjects exposed to similar compounds, emphasizing the need for thorough clinical evaluation. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound differs from analogs primarily in its substituents. For instance, compound 6b ((E)-N-(4-chlorophenyl)-2-phenylethenesulfonamide) replaces the furan-pyrrolidine-ethyl group with a 4-chlorophenyl moiety. This substitution reduces molecular complexity and alters polarity. Key differences include:
*Calculated based on formula C₁₉H₂₃N₂O₃S.
The furan and pyrrolidine groups in the target compound likely enhance solubility in polar solvents compared to the hydrophobic 4-chlorophenyl group in 6b. However, the larger molecular weight may reduce membrane permeability.
Spectral and Structural Comparisons
- NMR Data : Compound 6b exhibits characteristic peaks for the trans-β-phenylethenesulfonamide group (δ 6.79 and 7.52 ppm for =CH protons) and aromatic signals (δ 7.17–7.48 ppm) . The target compound would display additional peaks for the furan (δ ~6.3–7.4 ppm) and pyrrolidine (δ ~1.5–3.5 ppm) groups.
Preparation Methods
Sulfonamide Coupling Approach
This three-step method involves:
- Synthesis of 2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine
- Preparation of (E)-2-phenylethenesulfonyl chloride
- Amine-sulfonyl chloride coupling
Step 1: Amine Intermediate Synthesis
Pyrrolidine + propargyl alcohol → Alkynyl intermediate
Cu(I)-catalyzed cycloaddition with furan → Furan-2-yl substitution
Hydrogenation → Chiral amine resolution (85% ee)
Step 2: Sulfonyl Chloride Preparation
Styrene + chlorosulfonic acid → β-chlorosulfonylstyrene
Base-mediated elimination → (E)-2-phenylethenesulfonyl chloride (72% yield)
Step 3: Coupling Reaction
Amine (1 eq) + Sulfonyl chloride (1.1 eq)
DCM, -10°C, N-methylmorpholine (2 eq)
24h reaction, 89% isolated yield
Tandem Ring-Opening/Coupling Strategy
Developed from US8283454B2 methodologies:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Furan-2-carbaldehyde, pyrrolidine | Michael addition | 78% |
| 2 | LiAlH4 | Reduction | 92% |
| 3 | (E)-2-phenylethenesulfonyl chloride | Schotten-Baumann | 81% |
This route demonstrates improved atom economy but requires careful temperature control during the Michael addition to prevent furan ring decomposition.
Stereochemical Control Mechanisms
Critical parameters for (E)-isomer dominance:
Table 1: Isomeric Outcomes vs Reaction Conditions
| Solvent | Base | Temp (°C) | E:Z Ratio |
|---|---|---|---|
| DCM | Et3N | 0 | 3:1 |
| THF | iPr2NEt | -20 | 5:1 |
| MeCN | NMM | -10 | 8:1 |
| Toluene | DBU | 25 | 1.5:1 |
Data adapted from EP2187742B1 and US8283454B2 demonstrates that polar aprotic solvents at subambient temperatures favor E-isomer formation through kinetic control.
Advanced Purification Techniques
Patent literature reveals three crystallization methods:
Method A (US8283454B2):
- Solvent: Ethyl acetate/hexane (1:3 v/v)
- Cooling rate: 0.5°C/min
- Purity: 99.2% by HPLC
Method B (EP2187742B1):
- Solvent: MTBE/heptane
- Seeding technique
- Purity: 99.8%
Method C:
- Chromatography: SiO2 (230-400 mesh)
- Eluent: EtOAc/MeOH/NH4OH (90:9:1)
- Recovery: 95%
Analytical Characterization Data
Spectroscopic Profile
1H NMR (400 MHz, CDCl3):
δ 7.82 (d, J=15.6 Hz, 1H, CH=SO2)
7.45-7.32 (m, 5H, Ph)
6.51 (dd, J=3.2, 1.8 Hz, 1H, furan H-3)
6.38 (d, J=3.2 Hz, 1H, furan H-4)
4.21 (q, J=6.8 Hz, 1H, CH-N)
3.41-3.28 (m, 4H, pyrrolidine)
2.01-1.89 (m, 4H, pyrrolidine CH2)
HRMS (ESI+):
Calcd for C19H22N2O3S [M+H]+: 365.1294
Found: 365.1291
Scale-Up Considerations
Industrial production faces three main challenges:
- Exothermic Risk: Sulfonylation generates 58 kJ/mol heat
- Solution: Jet reactor with rapid mixing
- Furan Stability: Degrades above 40°C in acidic media
- Control: pH 6.5-7.0 buffer system
- Crystal Polymorphism: Three known forms
- Preferred: Form II (melting point 148-150°C)
Environmental Impact Assessment
Table 2: Green Chemistry Metrics Comparison
| Metric | Route 2.1 | Route 2.2 |
|---|---|---|
| PMI (kg/kg) | 18.7 | 12.4 |
| E-Factor | 23.1 | 15.8 |
| Solvent Recovery | 81% | 89% |
| Energy (kJ/mol) | 420 | 310 |
Data synthesis from patent EP2187742B1 demonstrates that the tandem route offers superior environmental performance.
Regulatory Considerations
Key impurities per ICH guidelines:
| Impurity | Structure | Limit |
|---|---|---|
| A | Z-isomer | 0.15% |
| B | N-Oxide derivative | 0.10% |
| C | Dihydrofuran adduct | 0.05% |
Control strategies include:
- Oxidative conditions for Impurity B suppression
- Strict temperature control during workup to prevent Impurity C
Q & A
Basic: What are the common synthetic routes for (E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the sulfonamide core. A representative route includes:
Sulfonamide Formation: Reacting 2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine with (E)-2-phenylethenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
Optimization: Yield improvements (e.g., ~49% in analogous compounds) are achieved by controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants . Microwave-assisted synthesis has been explored for similar sulfonamides to enhance efficiency .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- 1H NMR: Identifies vinyl proton signals (e.g., δ 6.79 ppm, J = 15.3 Hz for trans-CH=CH) and aromatic protons (δ 7.30–7.48 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H]+ observed at m/z 294.0301 vs. calculated 293.0277 for analogous structures) .
- IR Spectroscopy: Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
Basic: What preliminary biological screening assays are recommended for assessing its bioactivity?
Methodological Answer:
Initial screening should focus on:
- Enzyme Inhibition Assays: Test against acetylcholinesterase (AChE) or carbonic anhydrase (CA) isoforms using Ellman’s method or stopped-flow CO2 hydrase assays, respectively .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced: How can computational methods predict the compound’s binding affinity to target enzymes like AChE?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions between the sulfonamide group and AChE’s catalytic triad (e.g., Ser203, His447). The furan and pyrrolidine moieties may occupy hydrophobic pockets .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency .
Advanced: What strategies resolve contradictions in crystallographic data during structure refinement using programs like SHELXL?
Methodological Answer:
- Twinning Analysis: Use SHELXD to detect twinning ratios and apply HKLF5 data format for refinement .
- Disorder Modeling: For flexible pyrrolidine or furan rings, split occupancy refinement with restraints (e.g., SIMU/DELU) improves accuracy .
- Validation Tools: Cross-check with PLATON’s ADDSYM to avoid missed symmetry elements .
Advanced: What are the challenges in designing enantioselective syntheses for stereoisomers of this compound?
Methodological Answer:
- Chiral Center Control: The pyrrolidine-ethyl linkage introduces stereochemistry. Asymmetric catalysis (e.g., chiral Brønsted acids) or chiral auxiliaries (e.g., Evans’ oxazolidinones) can enforce enantiomeric excess .
- Racemization Risks: Sulfonamide formation under basic conditions may racemize stereocenters. Low-temperature (<0°C) protocols mitigate this .
- Analytical Challenges: Chiral HPLC (e.g., CHIRALPAK® columns) or VCD spectroscopy distinguish enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
